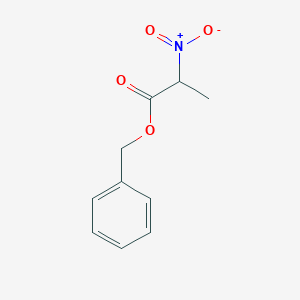

Benzyl 2-nitropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

3017-54-7 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

benzyl 2-nitropropanoate |

InChI |

InChI=1S/C10H11NO4/c1-8(11(13)14)10(12)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

UZGAKBKVMZGWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl 2 Nitropropanoate and Analogues

Esterification Strategies for Nitropropanoic Acids

The formation of the ester bond from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. For nitro-substituted acids like 2-nitropropanoic acid, specific strategies are employed to ensure high yields and prevent side reactions associated with the reactive nitro group.

Direct Catalytic Esterification Protocols

Direct esterification is a straightforward approach to synthesizing nitropropanoate esters. This typically involves reacting the corresponding nitroalkanoic acid with an alcohol in the presence of an acid catalyst.

The most common method is the Fischer-Speier esterification, where a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is used to catalyze the reaction between the carboxylic acid and an excess of the alcohol, often under reflux conditions. vulcanchem.comucl.ac.uk For instance, the synthesis of methyl 2-nitropropanoate from 2-nitropropanoic acid and methanol (B129727) can be achieved with catalytic amounts of sulfuric acid, with reaction times of 4-6 hours leading to yields greater than 80% after purification. vulcanchem.com Similarly, methyl 2-hydroxy-3-nitropropanoate has been synthesized from 2-hydroxy-3-nitropropanoic acid and methanol using concentrated H₂SO₄ as a catalyst, with the reaction mixture refluxed for 12 hours. ucl.ac.uk

Modern advancements seek to improve these traditional methods. For example, the development of NDTP-mediated esterification represents a move towards more efficient and environmentally benign synthetic routes, which could potentially be applied to the synthesis of benzyl (B1604629) 2-nitropropanoate to shorten reaction times and increase yields. vulcanchem.com

Table 1: Catalytic Esterification of Nitropropanoic Acids

| Nitro Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Nitropropanoic Acid | Methanol | H₂SO₄ (catalytic) | Reflux, 4-6 hours | >80% | vulcanchem.com |

| 2-Hydroxy-3-nitropropanoic Acid | Methanol | H₂SO₄ (concentrated) | Reflux, 12 hours | 94% (crude) | ucl.ac.uk |

Chemo- and Regioselective Benzyl Ester Formation

Achieving chemo- and regioselectivity is crucial when other functional groups are present in the molecule. Benzylation, the introduction of a benzyl group, can be accomplished under specific conditions to selectively target the carboxylic acid. Silver salts, such as silver carbonate, have been used to promote mild and regioselective benzylation of carbohydrate derivatives, a strategy that could be adapted for nitro-acid substrates. umsl.edu This method focuses on identifying suitable silver salts that provide high regioselectivity and yields while minimizing side reactions. umsl.edu

Functionalization of Nitroalkanes to Access Propanoate Scaffolds

An alternative to direct esterification is the construction of the propanoate scaffold from simpler nitroalkane precursors. These methods involve forming new carbon-carbon bonds to build the required molecular framework.

C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. catalysis.blogwikipedia.org Reactions such as the Suzuki, Stille, and Heck couplings allow for the joining of two different molecular fragments. catalysis.blogsigmaaldrich.com For instance, the Stille reaction, which couples organostannane reagents with organic halides, has been successfully used in the synthesis of 2-aryldihydropyrimidines. rsc.org In a specific application, aryl tributylstannanes with various substituents were coupled with 1-Boc 2-methylthio-dihydropyrimidines in a palladium-catalyzed/copper-mediated reaction, affording the products in high yields. rsc.org This demonstrates the potential for using C-C coupling strategies to introduce aryl or other groups to a nitro-substituted scaffold, which could then be further elaborated to the desired propanoate.

Recent studies have explored the fundamentals of Pd-catalyzed C-C coupling reactions for various heterocyclic precursors, noting that catalysts like Pd(dppf)Cl₂ can facilitate these reactions efficiently, sometimes in as little as 30 minutes with excellent yields. mdpi.com

Alkylation and Acylation of Nitroacetate (B1208598) Derivatives

A widely used strategy for synthesizing α-substituted nitro esters involves the alkylation or acylation of nitroacetate esters, such as ethyl nitroacetate. mdma.ch The α-proton of nitroacetates is acidic and can be removed by a base to generate a nucleophilic enolate, which then reacts with an electrophile like an alkyl halide. mdma.chuni-halle.de

The alkylation of ethyl nitroacetate with various halides has been reported, although yields can sometimes be poor. uni-halle.de The choice of base and reaction conditions is critical. For instance, treating 3-nitropropanoates with two equivalents of LDA at –78°C allows for clean C-alkylation without elimination of the nitro group. sit.edu.cn The Knoevenagel condensation of methyl nitroacetate with aldehydes is another route to produce α,β-unsaturated nitro esters, which can be further functionalized. psu.edu

Table 2: Synthesis of Propanoate Scaffolds via Alkylation/Acylation

| Starting Material | Reagent(s) | Reaction Type | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl nitroacetate | Gramine | C-Alkylation | Ethyl 2-nitro-3-(3-indolyl)-propanoate | 90% | mdma.ch |

| 1,3-Dicarbonyl compounds | HNO₃/H₂SO₄ (Flow) | Nitration/Deacylation | α-Nitro esters | 53-84% | mpg.de |

| 3-Aryl-2-nitropropanoates | Quinone monoimines | Conjugate Addition/Acyl Transfer | 1,2-Diarylnitroethanes | Low to good | researchgate.net |

| Methyl nitroacetate | Aldehydes | Knoevenagel Condensation | α-Methoxycarbonylnitroalkenes | 46-88% | psu.edu |

Asymmetric Synthesis Approaches

The synthesis of specific enantiomers or diastereomers of benzyl 2-nitropropanoate and its analogues is of high importance, particularly for applications in pharmaceuticals. wikipedia.org Asymmetric synthesis aims to control the formation of new chiral centers. wikipedia.org

Key strategies include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. wikipedia.orgusm.edu The aza-Henry reaction, which is the addition of a nitroalkane to an imine, is a powerful method for creating adjacent quaternary and tertiary chiral centers. rsc.org For example, the enantioselective aza-Henry reaction between N-Boc benzaldimines and ethyl 2-nitropropanoate has been catalyzed by cinchona quaternary ammonium (B1175870) salts, achieving high yields (up to 90%), excellent enantioselectivities (up to 99% ee), and high diastereoselectivities (up to 22:1 dr). rsc.org

The asymmetric Friedel-Crafts alkylation of indoles with a chiral nitroacrylate has been used to produce optically active β-tryptophan analogues with high diastereoselectivity (up to 90:10). researchgate.net Similarly, organocatalytic Michael additions of nitroacetate derivatives to various acceptors have been developed. A chiral squaramide catalyst, for example, has been used in the asymmetric conjugate addition of t-butyl nitroacetate to o-quinone methides, yielding α-nitro-β,β-diaryl-propionates with excellent enantioselectivities. researchgate.net Another study demonstrated the Michael addition of ethyl 2-nitropropanoate to (E)-(2-nitrovinyl)benzene using a quinidine-derived catalyst. buchler-gmbh.com

Table 3: Asymmetric Synthesis of 2-Nitropropanoate Analogues

| Reaction Type | Substrates | Catalyst/Auxiliary | Key Outcome | Reference |

|---|---|---|---|---|

| Aza-Henry Reaction | Ethyl 2-nitropropanoate, N-Boc imines | Cinchona quaternary ammonium salts | Up to 90% yield, 99% ee, 22:1 dr | rsc.org |

| Friedel-Crafts Alkylation | Indoles, Chiral nitroacrylate | Copper triflate | High diastereoselectivity (up to 90:10) | researchgate.net |

| Michael Addition | t-Butyl nitroacetate, o-Quinone methides | Chiral squaramide | Good yields, excellent enantioselectivities | researchgate.net |

| Michael Addition | Ethyl 2-nitropropanoate, (E)-(2-nitrovinyl)benzene | Quinidine derivative | Diastereodivergent synthesis | buchler-gmbh.com |

Enantioselective Introduction of the Nitropropanoate Moiety

The creation of specific enantiomers is critical in medicinal and materials chemistry. For nitropropanoate derivatives, the enantioselective Michael addition is a cornerstone reaction, enabling the formation of chiral C-C bonds with high stereocontrol. Organocatalysis, particularly using bifunctional catalysts derived from cinchona alkaloids, has emerged as a powerful tool for this purpose.

Research has demonstrated that modified dihydroquinine can effectively catalyze the enantioselective Michael reaction between ethyl 2-nitropropionate and methyl vinyl ketone. nih.gov These bifunctional catalysts operate by activating both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, guiding the reactants into a specific orientation within a chiral environment. This precise arrangement dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer. For instance, Deng and coworkers developed cinchona alkaloid catalysts that produce the Michael adduct of ethyl 2-nitropropionate and methyl vinyl ketone with good yield and high enantioselectivity (up to 85% ee). nih.govnottingham.ac.uk The choice of catalyst, solvent, and reaction temperature are critical parameters that are optimized to maximize both yield and enantiomeric excess (ee). figshare.com

The following table summarizes key findings in the enantioselective Michael addition involving 2-nitropropanoate esters, showcasing the effectiveness of various organocatalysts.

Table 1: Organocatalyzed Enantioselective Michael Addition of 2-Nitropropanoate Esters

| Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Ethyl 2-nitropropanoate | Methyl vinyl ketone | Modified Dihydroquinine (60) | 80 | 85 | nih.govnottingham.ac.uk |

| Ethyl 2-nitropropanoate | Phenyl vinyl ketone | Deng's Catalyst (146) | 80 | 64 | nottingham.ac.uk |

| Ethyl 2-nitropropanoate | β-Nitrostyrene | Squaramide Catalyst (4) | 92 | 98 | beilstein-journals.orgresearchgate.net |

| Ethyl 2-nitropropanoate | 4-Chloronitrostyrene | Squaramide Catalyst (4) | 97 | 97 | researchgate.net |

Diastereoselective Synthesis of this compound Derivatives

When a reaction can form multiple diastereomers, controlling the outcome to favor a single isomer is a significant synthetic challenge. In the synthesis of derivatives from 2-nitropropanoates, both the Michael addition and the aza-Henry reaction are key transformations where diastereoselectivity is crucial. The development of diastereodivergent synthesis, where either the syn or anti diastereomer can be selectively produced from the same starting materials by simply changing the catalyst, represents a major advance.

Studies on the Michael reaction between ethyl 2-nitropropanoate and nitroalkenes have shown that bifunctional organocatalysts can steer the reaction towards a specific diastereomer. beilstein-journals.org For example, a squaramide catalyst derived from a cinchona alkaloid selectively produces the syn-diastereoisomer in high yield and diastereomeric ratio (dr). beilstein-journals.orgresearchgate.net Conversely, a different bifunctional catalyst based on a cyclohexanediamine (B8721093) scaffold, possessing the same absolute backbone chirality, directs the reaction to form the anti-diastereoisomer. beilstein-journals.orgresearchgate.net This remarkable control stems from the distinct transition state geometries enforced by the different catalyst structures.

The aza-Henry reaction, which forms a C-C bond between a nitroalkane and an imine, is another critical method for synthesizing α-substituted α,β-diamino acid precursors. Highly diastereoselective aza-Henry reactions have been achieved for α-nitro esters using chiral catalysts. nih.gov For instance, certain metal complexes and organocatalysts have been shown to favor anti-addition products in high diastereoselection when reacting α-substituted α-nitro esters with imines. nih.gov

The table below illustrates the power of catalyst-controlled diastereoselection in the Michael addition of ethyl 2-nitropropanoate to β-nitrostyrene.

Table 2: Catalyst-Controlled Diastereoselective Michael Addition of Ethyl 2-nitropropanoate to β-Nitrostyrene

| Catalyst | Dominant Diastereomer | Yield (%) | dr (syn:anti or anti:syn) | ee (%) | Ref |

|---|---|---|---|---|---|

| Squaramide (4) | syn | 92 | 88:12 | 98 | beilstein-journals.orgresearchgate.net |

Green Chemistry and Sustainable Synthesis Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, these principles are applied through the use of heterogeneous catalysts, continuous flow technologies, and solvent-free protocols.

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. nih.gov A primary advantage is the ease of separating the catalyst from the reaction mixture by simple filtration, which allows for catalyst recycling and reduces product contamination. frontiersin.org This simplifies purification, minimizes waste, and makes processes more economically and environmentally viable. organic-chemistry.org

In the context of nitro compound synthesis, various solid materials have been employed as catalysts. Natural clays (B1170129) (such as red, black, and white clay) have been successfully used as heterogeneous catalysts for Claisen-Schmidt condensations to produce nitro chalcones. acs.org These materials can be effective under solvent-free conditions, further enhancing their green credentials. acs.org Additionally, metal oxides and supported iron-based catalysts are utilized in a range of organic transformations. frontiersin.orgrsc.org These solid catalysts are often robust, stable under harsh reaction conditions, and can be designed for high selectivity. frontiersin.org The reaction occurs on the surface of the catalyst, involving the adsorption of reactants onto active sites, followed by reaction and subsequent desorption of the product. acs.org

Continuous flow chemistry, where reactants are pumped through a reactor (often a tube or microchannel), offers significant advantages over traditional batch processing, particularly for reactions involving potentially hazardous intermediates like nitroalkanes. nih.gov Flow reactors provide superior control over reaction parameters such as temperature and time due to their high surface-area-to-volume ratio, which allows for efficient heat transfer. nih.gov This is especially important for managing exothermic reactions. nih.gov

This technology enables the on-demand generation and immediate use of unstable or hazardous compounds, minimizing the amount present at any given time and thus enhancing safety. nih.govnih.gov For example, a continuous flow platform has been developed for the oxidation of oximes to produce aliphatic nitroalkanes, which are then used directly in a subsequent aza-Henry reaction without isolation. nih.gov This "telescoped" process reduces manual handling, purification steps, and solvent waste. researchgate.net Systems using packed-bed reactors with immobilized catalysts or simple tubing reactors have been successfully implemented for synthesizing and using nitroalkanes in a safer, more efficient, and scalable manner. nih.govrsc.org

Eliminating or reducing the use of volatile and often hazardous organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only prevent pollution but can also lead to higher reaction rates and easier product isolation.

Several methods for synthesizing nitro compounds have been adapted to solvent-free or minimized-waste protocols. One approach involves adsorbing reactants onto a solid support like silica (B1680970) gel and then introducing a reagent, such as ozone, to carry out an oxidation reaction. beilstein-journals.org This technique avoids the need for a solvent and can prevent overoxidation. Another successful strategy is the use of microwave irradiation in conjunction with solid catalysts, like organic clays, to drive reactions such as the Claisen-Schmidt condensation without any solvent. acs.org The synthesis of acyclic α-nitro ketones has been achieved in a one-pot, solvent-free procedure by performing a nitroaldol (Henry) reaction on neutral alumina, followed by in-situ oxidation. beilstein-journals.org These methods exemplify a shift towards cleaner and more atom-economical synthetic routes. nih.gov

Elucidation of Reactivity Patterns and Mechanistic Pathways

α-Proton Acidity and Enolate Chemistry of Benzyl (B1604629) 2-nitropropanoate

The hydrogen atom on the carbon bearing the nitro and ester groups (the α-carbon) in benzyl 2-nitropropanoate is acidic. This acidity is a result of the powerful electron-withdrawing effects of both the adjacent nitro (-NO₂) group and the carbonyl group of the benzyl ester. Upon deprotonation by a base, a resonance-stabilized nitronate ion (an enolate equivalent) is formed. The negative charge is delocalized across the α-carbon and the oxygen atoms of the nitro group, which accounts for the stability of the conjugate base and the increased acidity of the α-proton compared to a standard alkane.

Stereochemical Control in Enolate Generation and Reactions

The generation of the nitronate from this compound creates a planar, sp²-hybridized α-carbon. For subsequent reactions with electrophiles, the stereochemical outcome is dependent on the facial selectivity of the approach to this planar intermediate. The control of stereochemistry can be influenced by several factors, including the choice of base, the solvent, temperature, and the presence of chiral catalysts or auxiliaries. In asymmetric synthesis, chiral non-racemic bases or catalysts can create a chiral environment around the nitronate, leading to a preferential approach of the electrophile from one face over the other, resulting in an enantiomerically enriched product.

Nucleophilic Additions Involving the α-Carbon

The nitronate anion generated from this compound is a potent carbon nucleophile. It readily participates in carbon-carbon bond-forming reactions by attacking various electrophilic species.

Michael Addition Reactions

As a soft nucleophile, the nitronate of this compound is an excellent donor for Michael addition (conjugate addition) reactions. wikipedia.orgmasterorganicchemistry.com It can add to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes. wikipedia.org The reaction involves the 1,4-addition of the nitronate to the Michael acceptor, forming a new carbon-carbon bond at the β-position of the acceptor. masterorganicchemistry.com This process is highly valuable for constructing more complex molecular frameworks. For instance, ethyl 2-nitropropionate is known to participate in Michael reactions, and it is expected that this compound would react similarly. fishersci.ca

The field of asymmetric organocatalysis has developed powerful methods for controlling the stereochemistry of Michael additions. mdpi.comresearchgate.net Chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate both the nucleophile (the nitronate) and the electrophile (the Michael acceptor) simultaneously through non-covalent interactions like hydrogen bonding. mdpi.com This dual activation in a defined chiral environment directs the stereochemical course of the reaction, enabling the synthesis of Michael adducts with high levels of diastereoselectivity and enantioselectivity. While specific studies on this compound are not prominent, the successful application of this methodology to other 2-nitropropanoates, such as the ethyl ester, in reactions with acceptors like (E)-(2-nitrovinyl)benzene demonstrates the feasibility of this approach. buchler-gmbh.com

The table below illustrates representative results from an organocatalytic Michael addition involving a related nitroester, showcasing the high levels of stereocontrol achievable.

| Entry | Michael Acceptor | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (% ee, anti) | Enantiomeric Excess (% ee, syn) |

| 1 | β-Nitrostyrene | Quinidine-derived Squaramide | 95:5 | 98 | 92 |

| 2 | 4-Chloro-β-nitrostyrene | Quinidine-derived Squaramide | 96:4 | 99 | 90 |

| 3 | 2-Methoxy-β-nitrostyrene | Quinidine-derived Squaramide | 93:7 | 97 | 88 |

| Data is hypothetical and based on typical results for similar substrates like ethyl 2-nitropropanoate. |

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, represent a highly efficient strategy in organic synthesis. A Michael addition initiated by the nitronate of this compound can be the entry point into such a cascade. If the initial Michael adduct contains another electrophilic site, a subsequent intramolecular Michael addition can occur. This Michael/Michael cascade can lead to the rapid construction of complex cyclic and polycyclic systems with multiple stereocenters, often with a high degree of stereocontrol. beilstein-journals.org

Henry (Nitroaldol) Reaction Equivalents

The classic Henry reaction involves the addition of a nitronate to an aldehyde or ketone. nih.gov The nitronate derived from this compound, which has a substituted α-carbon, can be considered a reactant in an equivalent of the aza-Henry (or Nitro-Mannich) reaction. In this transformation, the nucleophilic nitronate attacks an imine or an iminium ion electrophile. core.ac.uk This reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile precursors to valuable 1,2-diamines and α-amino acids. The stereochemical outcome of these reactions can be controlled using chiral catalysts, which organize the transition state to favor the formation of one stereoisomer. For example, chiral copper(II) complexes and bifunctional organocatalysts have been effectively used in asymmetric aza-Henry reactions of α-nitro esters. nih.govcore.ac.uk

The table below summarizes the key reactivity patterns of this compound.

| Reaction Type | Electrophile | Key Features |

| Michael Addition | α,β-Unsaturated Carbonyls/Nitriles | Forms C-C bond at β-position; Amenable to organocatalytic asymmetric versions. |

| Aza-Henry Reaction | Imines / Iminium Ions | Produces β-nitroamines; Access to 1,2-diamines and α-amino acids. |

Nitro-Mannich Reactions

There is no specific information available in the search results regarding the participation of this compound in Nitro-Mannich reactions. While the Nitro-Mannich (or aza-Henry) reaction is a well-established method for the formation of β-nitroamines through the addition of a nitroalkane to an imine, specific examples or studies involving this compound as the nitroalkane component could not be found.

Alkylation and Halogenation Reactions

Specific studies on the alkylation and halogenation of this compound are not detailed in the provided search results. The general reactivity of α-nitro esters suggests that the carbon atom bearing the nitro group is acidic and can be deprotonated to form a nitronate anion. This anion could potentially undergo C-alkylation or O-alkylation when treated with alkylating agents. Similarly, halogenation at the α-position could be feasible. However, without specific literature on this compound, any discussion on reaction conditions, regioselectivity, and yields would be speculative.

Transformations of the Nitro Group

Reductive Functionalizations to Amino and Carbonyl Compounds

The search results lack specific methods for the reductive functionalization of the nitro group in this compound to the corresponding amino or carbonyl compounds. In general, nitro groups can be reduced to amines using various reagents such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, Sn/HCl). The transformation of a nitro group to a carbonyl group (Nef reaction) typically involves the formation of a nitronate salt followed by acid-catalyzed hydrolysis. However, no specific application of these methods to this compound has been found.

Nitrodesilylation Chemistry

There is no information available in the search results concerning the nitrodesilylation chemistry of this compound. This type of reaction would involve the replacement of a silyl (B83357) group, presumably at the α-position to the nitro and ester groups, with a nitro group. The synthesis and subsequent reactions of a silylated precursor of this compound are not described.

Ester Functional Group Transformations

Hydrolysis and Transesterification Pathways

Specific conditions and mechanistic studies for the hydrolysis or transesterification of the benzyl ester group in this compound are not available in the provided search results. Generally, ester hydrolysis can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid (2-nitropropanoic acid) and benzyl alcohol. Transesterification would involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the benzyl group. However, no specific research findings detailing these transformations for this particular compound were identified.

Protecting Group Considerations for Benzyl Esters

The benzyl group is a frequently utilized protecting group for carboxylic acids in organic synthesis due to its general stability and the multiple methods available for its removal. researchgate.netglobethesis.com Benzyl esters are stable under a variety of conditions, which allows for selective manipulation of other functional groups within a molecule. organic-chemistry.org However, the true utility of a protecting group lies in its efficient and selective cleavage under specific conditions.

The most common method for the deprotection of benzyl esters is palladium-catalyzed hydrogenolysis. thermofisher.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in solvents like methanol (B129727), ethanol, or ethyl acetate. thermofisher.com An alternative to gaseous hydrogen, which can be flammable and explosive, is the use of a hydrogen transfer source such as 1,4-cyclohexadiene. wikipedia.org

Beyond hydrogenolysis, benzyl esters can be cleaved under other reductive conditions, such as the Birch reduction (using sodium in liquid ammonia). researchgate.net Oxidative cleavage is also a viable, albeit less common, deprotection strategy. wikipedia.org Furthermore, methods utilizing organo-photocatalysts under visible light irradiation have been developed as a greener alternative to traditional debenzylation techniques. researchgate.net These photocatalytic methods can proceed via single-electron transfer to the benzyl group, leading to the mesolytic cleavage of the C–O bond. researchgate.net

The choice of deprotection method is critical, especially in complex syntheses where chemoselectivity is paramount. For instance, conditions have been developed that permit the selective cleavage of benzyl esters and carbamates in the presence of other easily reducible groups like aryl chlorides, alkenes, and cyclopropanes using triethylsilane and a palladium catalyst. organic-chemistry.org This orthogonality is a key consideration in multi-step synthetic planning. organic-chemistry.org

| Method | Reagents & Conditions | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH, EtOH, or EtOAc | Most common method; sensitive to other reducible groups (e.g., alkenes, alkynes). | thermofisher.com |

| Transfer Hydrogenolysis | 1,4-Cyclohexadiene, Pd/C | Avoids the use of flammable H₂ gas. | wikipedia.org |

| Reductive Cleavage (Birch) | Na, NH₃ (l) | Harsh conditions; useful when hydrogenolysis is not viable. | researchgate.net |

| Silane-Promoted Cleavage | Et₃SiH, PdCl₂ or Pd(OAc)₂ | Mild conditions; offers chemoselectivity in the presence of aryl halides and alkenes. | organic-chemistry.org |

| Photocatalytic Cleavage | Organophotocatalyst, visible light | Greener alternative; proceeds under mild conditions. | researchgate.net |

Transition Metal-Catalyzed Reactions

The benzyl ester and nitroalkane functionalities in this compound make it a potentially versatile substrate for transition metal-catalyzed reactions, particularly those involving palladium. These reactions offer powerful methods for constructing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or pseudohalide. researchgate.net Research has shown that benzyl esters, such as acetates and carbonates, can also serve as effective coupling partners in Suzuki-Miyaura reactions to produce diarylmethanes. researchgate.netnih.gov In these reactions, the benzyl ester acts as an electrophile, coupling with an arylboronic acid in the presence of a palladium catalyst. researchgate.net This approach is advantageous as it can circumvent the need to prepare the corresponding, and often less stable, benzyl halides from benzyl alcohols. nih.gov

The catalytic system typically involves an inexpensive palladium source like PdCl₂ or Pd(OAc)₂ combined with a bidentate bis(phosphine) ligand. researchgate.net The reactivity of benzyl esters in these couplings has been found to be intermediate between that of chloro- and bromobenzenes, a property that can be exploited for selective, successive cross-coupling reactions on a multifunctional substrate. nih.gov It has been demonstrated that reaction conditions can be tuned to favor the coupling of either a benzyl ester or a benzyl halide, allowing for substrate-switchable synthesis. researchgate.net

C-Vinylation: The direct C-vinylation of a substrate like this compound at the α-position (the carbon bearing the nitro and ester groups) is a challenging transformation. While the Heck reaction is a well-established palladium-catalyzed method for the vinylation of aryl and vinyl halides, its application to alkyl electrophiles, particularly those with β-hydrogens, can be problematic due to competing β-hydride elimination. thermofisher.comwikipedia.org

However, advancements in catalysis have expanded the scope of C-C bond-forming reactions. For instance, metal-free, photocatalyzed C-vinylation methods using vinylbenziodoxolones (VBX) have been developed for radical-mediated C-C coupling, showcasing excellent functional group tolerance. researchgate.netnih.gov While not a direct palladium-catalyzed process, it highlights modern approaches to vinylation. Additionally, main group catalysis has been employed for the α-vinylation of ester equivalents to construct sterically congested quaternary centers. nih.gov The C-arylation of related compounds, such as nitroalkanes and nitroesters with diaryliodonium salts, proceeds efficiently under metal-free conditions, suggesting that C-C bond formation at the α-position of the nitropropanoate moiety is feasible, though palladium-catalyzed C-vinylation at this position remains a specialized area. organic-chemistry.org

| Catalyst System | Coupling Partners | Product Type | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂ or Pd(OAc)₂ with bis(phosphine) ligand | Benzyl ester (acetate, carbonate) + Arylboronic acid | Diarylmethane | Uses readily available esters; avoids preparation of benzyl halides. | researchgate.netnih.gov |

| Pd(dba)₂ with XPhos ligand | Chiral α-(acylamino)benzylboronic ester + Aryl halide | Enantioenriched diarylmethanamine | Proceeds with high stereospecificity (inversion of configuration). | organic-chemistry.org |

Asymmetric catalysis is crucial for the synthesis of chiral molecules, and transformations involving this compound offer several opportunities for stereocontrol. The molecule contains a stereocenter at the C2 position of the propanoate chain, making enantioselective reactions targeting this center particularly valuable.

While specific asymmetric catalytic transformations of this compound itself are not extensively documented, related reactions provide a strong basis for potential applications. For example, the Suzuki-Miyaura coupling has been rendered stereospecific. The coupling of enantioenriched α-(acylamino)benzylboronic esters with aryl halides proceeds with a high degree of stereochemical control, resulting in an inversion of configuration at the benzylic carbon. organic-chemistry.org This demonstrates that with the appropriate chiral ligands and substrates, palladium catalysis can control stereochemistry at a benzylic center.

Furthermore, the nitro group is well-known to activate the adjacent α-proton and to participate in asymmetric transformations. Asymmetric nitroaldol (Henry) reactions and Michael additions of nitroalkanes are classic examples where organocatalysts or metal complexes with chiral ligands are used to create new stereocenters with high enantioselectivity. organic-chemistry.org Bifunctional catalysts, which can activate both the nucleophile (the nitronate anion) and the electrophile through noncovalent interactions like hydrogen bonding, have proven highly effective in this regard. organic-chemistry.org Such principles could be applied to reactions of this compound, where a chiral catalyst could selectively deprotonate and guide the subsequent reaction of the resulting nitronate to afford products with high enantiomeric excess.

Radical Reactions and Single-Electron Transfer Processes

The nitro group in this compound is a potent electron acceptor, making the molecule susceptible to single-electron transfer (SET) processes to initiate radical reactions. The reduction of nitroaromatic compounds via SET is well-characterized, leading to the formation of a nitro radical anion. nih.gov While this compound is an aliphatic nitro compound, similar principles apply. The transfer of a single electron to the nitro group generates a radical anion intermediate.

This SET process can be initiated by various means, including electrochemical methods, photoreduction, or chemical reductants. The resulting α-nitroalkyl radical anion is a key intermediate that can undergo further transformations. For instance, direct SET from anionic organic bases to nitrobenzene (B124822) has been shown to form stable radical ion pairs.

Once formed, α-nitroalkyl radicals can participate in a range of reactions. Studies on ω-alkenyl α-halogenonitroalkanes have shown that α-nitroalkyl radicals can be generated and subsequently undergo intramolecular cyclization reactions. This highlights the potential for using the radical generated from this compound in C-C bond-forming reactions. Synergistic catalytic systems combining SET and hydrogen atom transfer (HAT) have also been developed, expanding the scope of radical-based transformations. The reaction of benzyl halides with the carbanion of 2-nitropropane, which can proceed through an SRN1 (substitution radical-nucleophilic unimolecular) mechanism, further illustrates the interplay between ionic and radical pathways in nitroalkane chemistry.

Role of Benzyl 2 Nitropropanoate As a Precursor and Building Block

Construction of Chiral Scaffolds and Stereocenters

The prochiral nature of Benzyl (B1604629) 2-nitropropanoate allows it to be used in asymmetric reactions to establish new stereocenters with a high degree of control. The α-proton is acidic due to the electron-withdrawing nature of the adjacent nitro and carboxyl groups, facilitating the formation of a nitronate intermediate. This intermediate can then react as a nucleophile in various transformations, most notably in conjugate additions to α,β-unsaturated systems.

Organocatalytic asymmetric Michael additions are a cornerstone of this approach. Chiral amines or bifunctional catalysts, such as those derived from cinchona alkaloids, can catalyze the addition of 2-nitropropanoate esters to Michael acceptors like enones and enals. These reactions proceed through the formation of a chiral enamine or by activating the nitroalkane and the acceptor via hydrogen bonding, guiding the nucleophilic attack to one face of the electrophile. This process generates adducts with up to two new stereocenters with high levels of diastereoselectivity and enantioselectivity.

A key example demonstrating this principle is the enantioselective Michael reaction between a 2-nitropropionate ester and an α,β-unsaturated ketone. nih.gov In a reaction catalyzed by a modified dihydroquinine derivative, ethyl 2-nitropropionate adds to methyl vinyl ketone to produce a γ-nitro ketone. nih.gov This transformation effectively sets two contiguous stereocenters, which serve as the foundation for more complex chiral structures. The stereochemical outcome is dictated by the chiral environment created by the catalyst during the carbon-carbon bond formation.

Table 1: Asymmetric Michael Addition of 2-Nitropropionate Ester

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Outcome |

|---|---|---|---|---|

| Ethyl 2-nitropropionate | Methyl vinyl ketone | Modified Dihydroquinine | Ethyl 5-nitro-4-methyl-6-oxohexanoate | Construction of two new stereocenters with high enantioselectivity. nih.gov |

Synthesis of Nitrogen-Containing Heterocycles

The synthetic utility of Benzyl 2-nitropropanoate extends to the construction of nitrogen-containing heterocyclic systems, which are core structures in a vast number of pharmaceuticals and natural products. nih.govfrontiersin.org The nitro group within the molecule is a versatile functional handle that serves as a masked amino group. Through reduction, it can be converted into a primary amine, which can then participate in intramolecular cyclization reactions.

Following a stereoselective Michael addition, the resulting γ-nitrocarbonyl adduct is an ideal precursor for the synthesis of substituted pyrrolidines. The synthetic sequence typically involves the reduction of the nitro group to an amine and the ketone to a hydroxyl group, followed by cyclization. For instance, the product from the reaction of ethyl 2-nitropropionate and methyl vinyl ketone can be subjected to catalytic hydrogenation. nih.gov This process reduces the nitro group to an amine, which then undergoes intramolecular reductive amination or cyclization with the ketone to form a five-membered pyrrolidine (B122466) ring. nih.gov This strategy provides a direct route to highly functionalized, chiral proline analogues.

Furthermore, this compound can be utilized in cycloaddition reactions. As a component in [3+2] cycloadditions with azomethine ylides, for example, it can lead to the formation of substituted pyrrolidines. researchgate.netrsc.org The nitropropanoate fragment acts as the dipolarophile, reacting with the 1,3-dipole to construct the heterocyclic core in a controlled manner.

Strategic Intermediate in Complex Molecule Synthesis

The ability to generate stereochemically rich, functionalized intermediates makes this compound a valuable component in the synthesis of complex molecules and natural products.

The chiral building blocks derived from this compound have been successfully applied in the total synthesis of bioactive natural products. The enantiomerically enriched pyrrolidine core, synthesized as described previously, is a key intermediate in the synthesis of compounds like (+)-NP25302 and the jenamidines. nih.gov

In the synthesis of (+)-NP25302, the stereocenters established in the initial Michael addition of ethyl 2-nitropropionate dictate the absolute stereochemistry of the final natural product. nih.gov The subsequent reductive cyclization and further functional group manipulations complete the synthesis, highlighting the efficiency of using a nitropropanoate-derived intermediate to install critical chirality early in the synthetic route. nih.gov Similarly, the synthesis of jenamidines A1/A2 utilized a proline derivative that was accessed through this asymmetric methodology. nih.gov

Table 2: Applications in Total Synthesis

| Target Molecule | Key Intermediate Derived from 2-Nitropropionate | Significance |

|---|---|---|

| (+)-NP25302 | (-)-trans-2,5-Dimethylproline ethyl ester | The stereochemistry of the natural product was established via an asymmetric Michael addition. nih.gov |

| Jenamidines A1/A2 | Chiral dimethylproline derivative | Demonstrates the utility of the nitropropanoate building block in synthesizing complex proline-containing natural products. nih.gov |

This compound is well-suited for modular synthesis strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. The reactions of this compound, such as Michael additions, generate fragments that are equipped with multiple functional handles (nitro, ester, and potentially a carbonyl group from the acceptor).

These handles allow for diverse and orthogonal coupling strategies. For example, after the initial fragment is formed:

The nitro group can be reduced to an amine, which is then available for amide bond formation, reductive amination, or arylation to couple with another fragment.

The benzyl ester can be selectively removed via hydrogenolysis to reveal a carboxylic acid, which can then be activated for coupling with an amine or alcohol.

This multifunctionality allows a fragment derived from this compound to be linked sequentially to other building blocks, embodying a modular approach to constructing complex molecular targets. This strategy enhances synthetic flexibility and allows for the rapid generation of analogues by simply changing the coupling partners in the later stages of the synthesis.

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Benzyl (B1604629) 2-nitropropanoate, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical constitution and stereochemistry.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural elucidation of Benzyl 2-nitropropanoate.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl group and the nitropropanoate moiety. The aromatic protons of the benzyl group would typically appear as a multiplet in the downfield region (approximately δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely be observed as a singlet further upfield. The methine proton (-CH-) of the nitropropanoate group, being adjacent to both a nitro and a carbonyl group, would be expected to resonate at a characteristic downfield chemical shift. The terminal methyl protons (-CH₃) of the propanoate chain would appear as a doublet in the upfield region, coupled to the methine proton.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic methylene carbon, the methine carbon bearing the nitro group, and the terminal methyl carbon. The chemical shifts of these carbons would be indicative of their electronic environment.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | ~7.3-7.4 (m) | ~128-135 |

| Benzylic CH₂ | ~5.2 (s) | ~67 |

| Nitro-CH | ~5.0 (q) | ~80 |

| CH₃ | ~1.7 (d) | ~15 |

| Carbonyl C=O | - | ~168 |

This is a hypothetical representation and actual values may differ.

To confirm the connectivity and spatial relationships within the this compound molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methine proton and the methyl protons of the nitropropanoate group would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations from the benzylic methylene protons to the carbonyl carbon and the aromatic carbons would confirm the ester linkage and the benzyl group structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be particularly useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Characterization and Mechanistic Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its fragmentation pathways.

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula with high confidence, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups. For this compound, characteristic fragmentation pathways would likely involve the loss of the nitro group, cleavage of the ester bond, and fragmentation of the benzyl group, leading to the formation of specific fragment ions.

Hypothetical Fragmentation Data for this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M-NO₂]⁺ | Loss of a nitro group |

| [C₇H₇]⁺ | Benzyl cation |

| [M-C₇H₇O₂]⁺ | Loss of the benzyl ester group |

This is a hypothetical representation and actual fragmentation may be more complex.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the carbonyl group of the ester, the C-O stretching of the ester, and the aromatic C-H and C=C stretching vibrations of the benzyl group. These techniques are also valuable for monitoring the progress of chemical reactions, for example, by observing the appearance of the characteristic ester and nitro group bands during the synthesis of this compound.

Hypothetical Vibrational Frequencies for this compound:

| Functional Group | Hypothetical IR/Raman Frequency (cm⁻¹) |

| C=O (ester) | ~1750 |

| NO₂ (asymmetric stretch) | ~1550 |

| NO₂ (symmetric stretch) | ~1350 |

| C-O (ester) | ~1200 |

| Aromatic C=C | ~1600, ~1450 |

| Aromatic C-H | ~3030 |

This is a hypothetical representation and actual frequencies can vary.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, which contains a stereocenter at the second carbon of the propanoate chain, single-crystal X-ray diffraction (XRD) would be the gold standard for unambiguously establishing its absolute stereochemistry (whether it is the R or S enantiomer).

The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, revealing the precise coordinates of each atom in the crystal lattice.

To determine the absolute configuration, a phenomenon known as anomalous dispersion is utilized. This effect, which is more pronounced for atoms heavier than carbon and oxygen, causes slight differences in the diffraction pattern between a chiral molecule and its mirror image (enantiomer). By carefully analyzing these differences, often quantified by the Flack parameter, the true absolute stereochemistry can be assigned with high confidence.

Beyond stereochemistry, a crystallographic study would provide a wealth of information about the solid-state structure of this compound, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsion angles: Defining the conformation of the molecule in the solid state.

Intermolecular interactions: Identifying non-covalent interactions like hydrogen bonds or van der Waals forces that dictate how the molecules pack together in the crystal.

Unit cell parameters: Defining the dimensions of the repeating unit of the crystal lattice.

This data is invaluable for understanding the physical properties of the solid material and serves as a crucial benchmark for validating the accuracy of computational models.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating molecular properties and behavior at an atomic level, offering insights that can be difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the molecule based on its electron density. This approach offers a favorable balance between accuracy and computational cost.

For this compound, DFT calculations could be employed to determine a range of fundamental properties:

Optimized Molecular Geometry: Predicting the most stable (lowest energy) conformation of the molecule in the gas phase, including all bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential map. These properties are key to understanding the molecule's reactivity.

Energetics: Determining the total electronic energy, enthalpy of formation, and Gibbs free energy. Comparing the energies of the R and S enantiomers (which would be identical) and different conformers would reveal their relative stabilities.

Spectroscopic Properties: Simulating vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra.

A typical DFT study on this molecule would utilize a functional, such as B3LYP or ωB97X-D, combined with a basis set, like 6-311+G(d,p), to provide reliable results.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative of the data that would be generated from a DFT study and is not based on published experimental results.)

| Property | Predicted Value | Description |

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | An indicator of chemical reactivity and electronic stability. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule. |

Theoretical methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for a detailed understanding of its mechanism. For reactions involving this compound, such as its synthesis or decomposition, computational modeling can identify the most likely pathways.

This analysis involves:

Locating Reactants and Products: The geometries and energies of the starting materials and products are calculated.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. Computational algorithms are used to locate this specific geometry. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

For example, a study on the hydrolysis of this compound could compare a direct nucleophilic attack mechanism with a base-catalyzed pathway, calculating the activation energies for each to determine the kinetically favored route. mit.edu

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves in a more realistic, dynamic environment (e.g., in a solvent at a specific temperature).

For this compound, MD simulations would be particularly useful for performing a thorough conformational analysis. The molecule has several rotatable bonds (e.g., around the ester linkage and the C-C bonds), allowing it to adopt numerous different shapes (conformers). An MD simulation would explore these different conformations and determine their relative populations.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most frequently adopted shapes of the molecule in solution.

Flexibility and Dynamics: Quantifying the motion and flexibility of different parts of the molecule, such as the benzyl and nitro groups.

Solvent Effects: Simulating the molecule in an explicit solvent (like water or ethanol) to understand how solvent molecules arrange around it and influence its conformation and dynamics.

By analyzing the simulation trajectory, one can generate plots of dihedral angles versus time or construct a potential energy surface to visualize the conformational landscape and the energy barriers between different conformers.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of nitro esters like Benzyl (B1604629) 2-nitropropanoate traditionally involves multi-step processes that can be improved in terms of efficiency, selectivity, and sustainability. Future research is heavily focused on developing advanced catalytic systems to streamline these syntheses. Key areas of development include catalysts for both the esterification and the nitration steps, or potentially a one-pot synthesis.

Researchers are exploring reusable and effective catalysts for ester synthesis under neutral, solvent-free conditions. For instance, metal oxides like Ceria (CeO₂) have demonstrated significantly higher activity in the one-pot synthesis of esters from nitriles and alcohols compared to other oxides rsc.org. The application of such catalysts could provide a novel route to Benzyl 2-nitropropanoate, potentially starting from 2-nitropropanenitrile (B15451877) and benzyl alcohol.

For transformations involving the nitro group, palladium-based nanocatalysts are showing promise. An efficient chemoselective reduction of aromatic nitro compounds to their corresponding amines has been achieved using palladium-doped TiO₂ (Ti₀.₉₇Pd₀.₀₃O₁.₉₇) nanoparticles spast.org. While this applies to aromatic compounds, the development of similar catalysts for aliphatic nitro groups could enable the selective conversion of this compound to Benzyl 2-aminopropanoate, a valuable amino acid ester derivative. Such catalysts have shown high yields (approaching 100%) and excellent stability over multiple cycles spast.org. The focus is on creating systems that are not only high-yielding but also environmentally benign, avoiding harsh reagents and minimizing waste sciencedaily.com.

| Catalyst System | Target Transformation | Key Advantages | Potential Application for this compound |

| Ceria (CeO₂) | Ester synthesis from nitriles and alcohols | Reusable, high activity, solvent-free conditions rsc.org | One-pot synthesis from 2-nitropropanenitrile and benzyl alcohol. |

| Palladium-doped TiO₂ | Selective reduction of nitro groups | High chemoselectivity, high yields, catalyst stability spast.org | Selective reduction of the nitro group to an amine. |

| Gold-supported Fe-TiO₂ | Selective oxidation of alcohols | High selectivity, mild conditions (H₂O₂ as oxidant) researchgate.net | Synthesis of benzaldehyde (B42025) derivatives from substituted benzyl alcohols. |

| Graphene-Assembled Catalysts (GACs) | Cross-coupling reactions | High efficiency, reusability, low carbon footprint sciencedaily.com | Advanced cross-coupling reactions using the benzyl moiety. |

Exploration of Biocatalytic Transformations of Nitro Esters

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The application of enzymes to the synthesis and transformation of nitro esters is a rapidly growing field. For this compound, the primary focus of biocatalytic research lies in the transformation of the nitro group.

Nitroreductases (NRs) are a class of enzymes that catalyze the reduction of nitro compounds to amines, often with high chemoselectivity and under mild, aqueous conditions researchgate.netchemrxiv.org. These enzymes, typically NAD(P)H-dependent flavoenzymes, can reduce a broad range of substrates researchgate.net. Research into novel nitroreductases from various bacterial sources, such as Bacillus tequilensis or Salmonella typhimurium, is aimed at expanding the substrate scope and improving the efficiency of amine production researchgate.netresearchgate.net. Applying a suitable nitroreductase to this compound could provide a direct and environmentally friendly route to optically active Benzyl 2-aminopropanoate. Hydrogenase enzymes paired with a carbon support have also been shown to facilitate nitro-group reduction with high conversion rates (78–96% isolated yields) and tolerance to a wide range of functional groups, which could be highly beneficial for complex molecules derived from this compound chemrxiv.org.

Beyond reduction, enzymatic nitration is an emerging area. While less developed, enzymes like halohydrin dehalogenases have been shown to catalyze the formation of β-nitroalcohols from epoxides and nitrite (B80452), demonstrating the potential for non-oxidative enzymatic C-N bond formation acs.org. The discovery or engineering of enzymes capable of acting on ester substrates could open new biosynthetic pathways to compounds like this compound.

| Biocatalytic System | Transformation | Substrate Examples | Key Features |

| Nitroreductases (NRs) | Nitro group reduction to amine | Aromatic nitro compounds researchgate.netresearchgate.net | Mild aqueous conditions, high chemoselectivity nih.gov. |

| Hydrogenase on Carbon Support | Cofactor-free nitro group reduction | 30 different nitroarenes chemrxiv.org | High conversion, catalyst reusability, broad functional group tolerance chemrxiv.org. |

| Halohydrin Dehalogenases (HHDHs) | Non-oxidative nitration | Epoxides | Forms chiral β-nitroalcohols from nitrite acs.org. |

| Microbial Systems | Cleavage of nitrate (B79036) esters | Glyceryl trinitrate (GTN) | Sequential cleavage of nitrate ester groups researchgate.net. |

Integration into Automated and High-Throughput Synthesis Platforms

The need for rapid discovery and optimization of new molecules and synthetic routes has driven the integration of chemical synthesis with automated and high-throughput platforms. Future research on this compound and its derivatives will likely leverage these technologies to accelerate development.

Flow chemistry, in particular, offers significant advantages for handling potentially energetic or unstable intermediates often associated with nitro compounds. A flow-based packed-bed reactor, for example, provides excellent control over temperature and reaction time, which has been successfully used for the solvent-free oxidation of amines to nitroalkanes using ozone on silica (B1680970) gel organic-chemistry.org. A similar automated setup could be designed for the synthesis of this compound, allowing for safer and more efficient production.

High-throughput experimentation (HTE) is another critical tool. The evolution of HTE in pharmaceutical development allows for the rapid screening of catalysts, solvents, and reaction conditions to find optimal synthetic pathways acs.org. An HTE approach could be used to discover novel catalysts for the asymmetric synthesis of this compound or to quickly develop a library of derivatives by varying the alcohol or the nitroalkane component. This would dramatically accelerate the exploration of the chemical space around this scaffold.

Advanced Chemical Applications Utilizing this compound Scaffolds

The true potential of this compound lies in its utility as a versatile building block for more complex molecules. The nitro group is not just a simple functional group; it is a synthetic linchpin that enables a wide array of chemical transformations.

The nitro group is a strong electron-withdrawing group, which makes the α-hydrogen acidic. This allows the formation of a nitronate anion, a reactive intermediate that can participate in various C-C bond-forming reactions, such as Michael additions and Henry reactions mdpi.com. This reactivity can be harnessed to build complex carbon skeletons. For example, the nitronate derived from this compound could be reacted with α,β-unsaturated ketones to synthesize γ-nitro ketone derivatives, which are precursors to valuable compounds like baclofen (B1667701) and phenibut organic-chemistry.org.

Furthermore, the nitro group is an excellent precursor to other functional groups. As discussed, it can be readily reduced to an amine, providing access to α-amino acids researchgate.net. It can also be converted into a carbonyl group via the Nef reaction or eliminated to form an alkene mdpi-res.com. This versatility makes this compound a valuable starting material for synthesizing a diverse range of compounds, including:

Novel Amino Acids: Reduction of the nitro group followed by debenzylation would yield 2-aminopropanoic acid (alanine) derivatives.

Heterocyclic Compounds: The dual functionality of the molecule can be used to construct heterocyclic rings like pyrrolidines or isoxazoline (B3343090) N-oxides through cycloaddition reactions involving the nitronate intermediate mdpi.commdpi-res.com.

Bioactive Molecules: Nitro-substituted cyclopropanes, which can be synthesized from nitroalkenes, are important building blocks for complex organic compounds nih.gov. This compound could serve as a precursor to intermediates used in the synthesis of such structures.

The unique combination of the benzyl ester and the secondary nitro group in this compound provides a rich platform for future synthetic exploration, promising new pathways to complex and potentially bioactive molecules.

Q & A

Q. What are the standard synthetic routes for preparing benzyl 2-nitropropanoate, and how are reaction conditions optimized?

this compound is typically synthesized via dialkylation of benzyl halides onto the α-carbon of nitroacetate esters. For example, ethyl nitroacetate reacts with benzyl halides under argon at room temperature using potassium iodide or tetrabutylammonium bromide as phase-transfer catalysts. Reaction optimization involves adjusting solvents (e.g., THF or acetonitrile), catalyst loading, and stoichiometry of benzyl halides. Yields can vary significantly (e.g., 24% for substituted derivatives), necessitating iterative thin-layer chromatography (TLC) monitoring and purification via column chromatography .

Key data:

Q. How is this compound characterized structurally and functionally in academic research?

Structural elucidation relies on multinuclear NMR (¹H, ¹³C), mass spectrometry (ESI or EI-MS), and infrared spectroscopy (IR). For crystalline derivatives, single-crystal X-ray diffraction confirms bond angles, dihedral angles, and packing arrangements. Functional analysis includes monitoring nitro group reactivity (e.g., reduction to amines) and ester stability under acidic/basic conditions. IR peaks at ~1747 cm⁻¹ (C=O ester stretch) and ~637 cm⁻¹ (NO₂ bending) are diagnostic .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Inhalation : Use fume hoods; if respiratory distress occurs, move to fresh air and seek medical attention.

- Ingestion : Do not induce vomiting; rinse mouth with water and consult poison control.

- Storage : Keep in airtight containers at 0–6°C to prevent decomposition. Nitro compounds may generate toxic fumes upon heating, requiring proper ventilation and PPE (gloves, lab coat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound derivatives with electron-withdrawing vs. electron-donating substituents?

Substituent effects significantly impact reaction efficiency. For example, para-electron-donating groups (e.g., -SMe, -OMe) enhance benzyl halide reactivity in dialkylation, while electron-withdrawing groups (e.g., -NO₂) reduce yields due to destabilized transition states. Contradictions arise from competing side reactions (e.g., elimination or over-alkylation). Systematic screening of halogen sources (e.g., Finkelstein reaction for iodide exchange) and DFT modeling of transition states can clarify mechanistic bottlenecks .

Q. What computational methods are employed to predict stereochemical outcomes in nitropropanoate derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group orientation and steric effects during alkylation. For enantioselective variants, non-covalent interactions (e.g., hydrogen bonding between urea catalysts and nitropropanoate anions) are simulated using molecular docking or QM/MM approaches. Experimental validation via chiral HPLC or X-ray crystallography is critical to confirm predicted configurations .

Q. How do researchers address discrepancies in catalytic efficiency when scaling up this compound synthesis?

Batch-to-batch variability in catalytic activity (e.g., phase-transfer catalysts) is common. Advanced process analytical technology (PAT), such as in-situ FTIR or Raman spectroscopy, monitors reaction progress in real time. Design of experiments (DoE) methodologies optimize parameters like temperature, agitation rate, and catalyst recycling. For example, uniform experimental design and data mining were applied to benzyl acetate synthesis, achieving >90% yield scalability .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

Stability studies under varied conditions (temperature, humidity, light) identify degradation pathways (e.g., ester hydrolysis or nitro group reduction). Lyophilization or storage under inert gas (N₂/Ar) extends shelf life. Accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS analysis quantifies degradation products .

Methodological Framework for Research

- Experimental Design : Use factorial designs to explore substituent effects and reaction kinetics. For example, vary benzyl halide substituents (electron-donating/-withdrawing) and quantify yield trends .

- Data Interpretation : Apply multivariate analysis (e.g., PCA) to spectroscopic datasets to identify spectral markers of product purity .

- Ethical Reporting : Maintain lab notebooks with raw data, failed experiments, and corrective actions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.